SU-5614

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

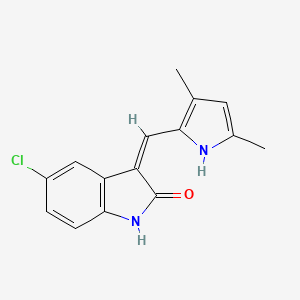

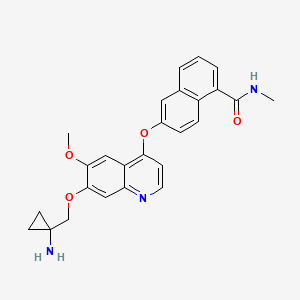

“(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one” is a chemical compound with the molecular formula C15H14N2O . It’s also known by the synonym SU-5416 .

Synthesis Analysis

The compound can be synthesized through a reaction involving indolin-2-one, piperidine, and corresponding aldehydes . The reaction mixture is heated to reflux and stirred for 1-4 hours, then cooled to room temperature. The mixture is filtered, and the filter cake is washed with methanol three times, then dried under vacuum to remove methanol to give the desired compounds .Physical and Chemical Properties Analysis

The compound has a molecular weight of 238.28 g/mol . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Inhibidor de Multi-Quinasas

SU-5614 es un derivado clorado de SU 5416 y se conoce como un inhibidor de multi-quinasas . Inhibe el crecimiento e induce la apoptosis en las líneas celulares Ba/F3 y de leucemia mieloide aguda (AML) que expresan FLT3 constitutivamente activo .

Inhibición de FLT3

El inhibidor de la tirosina quinasa proteica SU5614 inhibe FLT3 e induce el arresto del crecimiento y la apoptosis en las líneas celulares derivadas de AML que expresan FLT3 constitutivamente activado . Esto lo convierte en un posible agente terapéutico para AML.

Inhibición de Otras Quinasas

Además de FLT3, SU 5614 también inhibe C-KIT, VEGFR y PDGFRβ in vitro . Este amplio espectro de inhibición de quinasas puede tener implicaciones en diversas enfermedades donde estas quinasas juegan un papel.

Investigación sobre el Cáncer

SU 5614 se ha utilizado en la investigación del cáncer, particularmente en el estudio de la muerte celular y la apoptosis . Su capacidad para inhibir el crecimiento e inducir la apoptosis en ciertas líneas celulares lo convierte en una herramienta valiosa en la investigación del cáncer.

Señalización del Receptor del Factor de Crecimiento

SU 5614 se ha utilizado en el estudio de la señalización del receptor del factor de crecimiento . Al inhibir ciertas quinasas, puede afectar las vías de señalización en las que estas quinasas están involucradas.

Uso Potencial en Terapias Combinadas

Existe un potencial para que SU 5614 se use en terapias combinadas para la leucemia aguda . El éxito de tales combinaciones en el tratamiento de la leucemia aguda se ha visto con el uso del ácido retinoico todo-trans (ATRA) en el tratamiento de la leucemia promielocítica aguda .

Safety and Hazards

Mecanismo De Acción

Target of Action

SU-5614, also known as (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, is a multi-kinase inhibitor . Its primary target is the protein tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), which is a type III receptor tyrosine kinase (RTK) and is the most common molecular defect associated with acute myeloid leukemia (AML) . FLT3 plays an important role in the survival and expansion of multipotent progenitors .

Mode of Action

This compound inhibits the growth and induces apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It selectively induces growth arrest, apoptosis, and cell cycle arrest in these cell lines . This compound down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets .

Biochemical Pathways

This compound affects several biochemical pathways. It down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK), and the STAT5 target genes BCL-XL and p21 . FLT3-dependent activation of the downstream signaling proteins MAPK and STAT5 is also inhibited by this compound .

Pharmacokinetics

It is known that this compound is a chlorinated derivative of su 5416

Result of Action

The result of this compound’s action is the inhibition of growth and induction of apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It also results in reduced proliferation and induction of apoptosis of FLT3 ITD-positive leukemic cell lines . The compound reverts the antiapoptotic and pro-proliferative activity of FLT3 ligand (FL) in FL-dependent cells .

Action Environment

It is known that this compound is a potent inhibitor of flt3 , and its effects may be influenced by the presence of other growth factors, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which can restore MAPK signaling and cellular proliferation .

Análisis Bioquímico

Biochemical Properties

SU-5614 interacts with various enzymes and proteins, including FLT3, C-KIT, VEGFR, and PDGFRβ . It inhibits the kinase activity of these proteins, thereby affecting biochemical reactions within the cell .

Cellular Effects

This compound has been shown to influence cell function by inducing growth arrest, apoptosis, and cell cycle arrest in certain cell lines . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK) . It also affects the expression of the STAT5 target genes BCL-XL and p21 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-acetyl-1H-indole-3-carbaldehyde", "3,5-dimethyl-1H-pyrrole", "chloroacetyl chloride", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylaldehyde by condensation of 2-acetyl-1H-indole-3-carbaldehyde and 3,5-dimethyl-1H-pyrrole in the presence of chloroacetyl chloride and sodium hydroxide.", "Step 2: Conversion of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acrylaldehyde to 3-(3,5-dimethyl-1H-pyrrol-2-yl)acryloyl chloride by reaction with acetic anhydride and acetic acid.", "Step 3: Reaction of 3-(3,5-dimethyl-1H-pyrrol-2-yl)acryloyl chloride with sodium acetate in ethanol to form (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxoindolin-3-ylidene)acetate.", "Step 4: Hydrolysis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxoindolin-3-ylidene)acetate using hydrochloric acid to yield (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one.", "Step 5: Purification of the final product by recrystallization using a mixture of ethanol and water." ] } | |

Número CAS |

1055412-47-9 |

Fórmula molecular |

C15H13ClN2O |

Peso molecular |

272.73 g/mol |

Nombre IUPAC |

(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+ |

Clave InChI |

XLBQNZICMYZIQT-KPKJPENVSA-N |

SMILES isomérico |

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C |

SMILES |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |

SMILES canónico |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SU5614; SU 5614; SU5614. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SU5614?

A1: SU5614 primarily targets receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3). []

Q2: How does SU5614 interact with FLT3?

A2: SU5614 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules. [, ]

Q3: What are the downstream effects of SU5614-mediated FLT3 inhibition?

A3: Inhibition of FLT3 by SU5614 leads to the downregulation of key signaling pathways involved in cell proliferation and survival, including STAT3, STAT5, and MAPK. [, ] It also affects the expression of STAT5 target genes like BCL-XL and p21. []

Q4: How does SU5614 affect endothelial cells?

A4: SU5614 inhibits VEGF-induced endothelial cell sprouting by targeting VEGFR2. It also disrupts tube formation and influences endothelial cell morphology in vitro, suggesting an impact on angiogenesis. [, , ]

Q5: Does SU5614 have any impact on the tumor microenvironment?

A5: Research suggests SU5614 possesses anti-inflammatory properties in addition to its anti-angiogenic effects. In in vitro models, it reduced the presence of leukocytes, potentially impacting the pro-angiogenic inflammatory environment often found near tumors. []

Q6: What is the molecular formula and weight of SU5614?

A6: The molecular formula of SU5614 is C15H13ClN2O, and its molecular weight is 272.73 g/mol.

Q7: Were there any limitations observed regarding the use of SU5614 in pre-clinical settings?

A8: Despite its efficacy against leukemic cells, research indicates that SU5614 might have considerable toxicity towards normal hematopoietic stem cells. This finding highlights the importance of carefully considering potential side effects, particularly in patients with already compromised hematopoiesis. []

Q8: What is the effect of SU5614 on FLT3-ITD positive AML cells in vitro?

A9: SU5614 effectively inhibits the growth of FLT3-ITD positive AML cell lines in vitro, inducing cell cycle arrest and apoptosis. [, , ]

Q9: Has SU5614 been tested in vivo in models of FLT3-ITD positive AML?

A10: While specific in vivo data from the provided abstracts is limited, research suggests SU5614 prolongs survival in animal models of FLT3-induced myeloproliferative disease. []

Q10: What is the effect of SU5614 on leukemic stem cells in vivo?

A11: In vivo studies using a murine model of toluene diisocyanate-induced asthma demonstrated that SU5614 significantly reduced the expression of VEGF in bronchoalveolar lavage fluid, inhibited the migration of inflammatory cells, and reduced airway inflammation and plasma exudation. []

Q11: Does SU5614 affect normal hematopoietic stem cells?

A12: Yes, SU5614 can impact normal hematopoietic stem cells. Research indicates a potential for considerable toxicity towards these cells, raising concerns about potential side effects, especially in individuals with compromised hematopoiesis. []

Q12: Are there any known mechanisms of resistance to SU5614?

A13: Yes, mutations within the FLT3 kinase domain, particularly within or near the activation loop, can confer resistance to SU5614. [, , ] One such mutation is the D835 mutation. [] Another identified mutation, G697R, confers high-level resistance to SU5614 and other FLT3 inhibitors. []

Q13: Are there any known biomarkers associated with SU5614 response?

A15: While specific biomarkers for SU5614 response were not identified within the provided research abstracts, one study highlighted a correlation between CD97 expression and FLT3-ITD mutation status in AML. [] The study demonstrated that CD97 expression decreased upon SU5614 treatment in FLT3-ITD positive AML cells, suggesting a potential link between CD97 and the response to SU5614 in this AML subtype.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

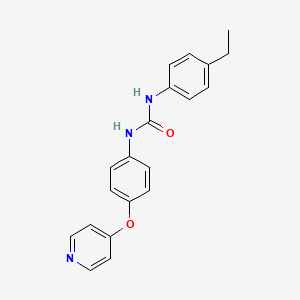

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)